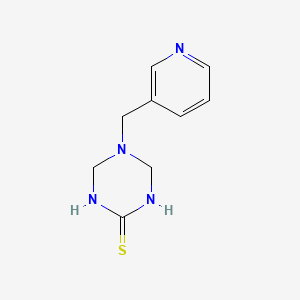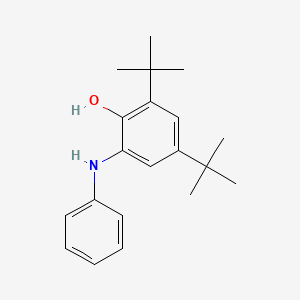
Butaminophen
Descripción general
Descripción
The study and development of organic compounds with specific functional groups and molecular structures play a crucial role in various fields, including materials science, pharmacology, and environmental chemistry. Compounds such as buta-1,3-dienes and polyamides represent classes of organic compounds with interesting properties and applications.
Synthesis Analysis
Organic compounds like 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes are synthesized through systematic variations in the number and position of cyano groups, affecting their optical properties significantly (Tancini et al., 2012). Similarly, novel aromatic polyamides have been synthesized from specific diamines and dicarboxylic acids, demonstrating the versatility in synthesizing organic polymers with tailored properties (Gutch et al., 2003).
Molecular Structure Analysis
X-ray analysis and theoretical calculations provide insights into the molecular geometries of synthesized compounds, revealing how structural modifications influence molecular properties (Gholivand et al., 2009). The introduction of substituents and the planarity of molecules affect their optical and electronic properties significantly.
Chemical Reactions and Properties
The photochemistry of organophosphorus compounds, such as butamifos, illustrates the complexity of chemical reactions these molecules can undergo under specific conditions, leading to various degradation products (Katagi, 1993). Understanding these reactions is crucial for applications in environmental chemistry and photostability studies.
Physical Properties Analysis
Physical properties such as solubility, thermal stability, and glass-transition temperatures of organic polymers are determined by their molecular structures and synthesis methods. Polyamides and polyimides exhibit a range of properties making them suitable for applications requiring high thermal stability and mechanical strength (Hsiao et al., 2000).
Chemical Properties Analysis
The chemical properties of organic compounds, including reactivity, stability, and interaction with other molecules, are influenced by their functional groups and molecular structure. Studies on compounds like tert-butanesulfinamide reveal methodologies for asymmetric synthesis of amines, highlighting the importance of structural elements in determining chemical behavior (Ellman et al., 2002).
Aplicaciones Científicas De Investigación
Liposomal Form of Butaminophen
This compound's potential in the development of oral and ointment formulations is highlighted through its incorporation into liposomes. Bushmakina et al. (2009) determined the physicochemical conditions for this process, using mechanical dispersion to create multilamellar liposomes containing this compound. This research paves the way for new drug delivery methods, particularly in gelatin capsules and ointments, enhancing the utility of this compound in various pharmaceutical applications (Bushmakina et al., 2009).
Photochemistry in Organophosphorus Herbicides
Katagi (1993) explored the photochemistry of butamifos, an organophosphorus herbicide with chemical similarities to this compound. This study revealed the photoinduced intramolecular oxygen transfer process in butamifos, leading to the formation of various polar compounds. Such research contributes to our understanding of the environmental behavior and degradation pathways of organophosphorus compounds, including this compound (Katagi, 1993).
Hypoglycemic Constituents in Natural Products
The hypoglycemic effects of certain natural products have been studied, which may have indirect implications for the understanding of this compound. Adebajo et al. (2007) investigated the hypoglycemic activities of different plant extracts. These studies provide valuable insights into the mechanisms of action and therapeutic potential of compounds like this compound in managing diabetes (Adebajo et al., 2007).
Ammonia Emission and Nitrogen Use in Agriculture
Research by Grant et al. (1996) and others into the effects of urease inhibitors like NBPT on ammonia volatilization from fertilizers provides insights that could be relevant for this compound, given its chemical properties. Understanding the interaction between these compounds and soil or plant systems can inform the agricultural use of this compound-related compounds (Grant et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
2-anilino-4,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-19(2,3)14-12-16(20(4,5)6)18(22)17(13-14)21-15-10-8-7-9-11-15/h7-13,21-22H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQVMAWFWXYDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NC2=CC=CC=C2)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241663 | |
| Record name | Butaminophen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94876-25-2 | |
| Record name | Butaminophen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094876252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butaminophen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTAMINOPHEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ2G11CI62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of formulating butaminophen into liposomes?
A1: Although the provided abstract doesn't delve into the specific advantages of a liposomal this compound formulation, we can discuss the general benefits of liposomal drug delivery. Liposomes can improve the therapeutic index of drugs by:
- Enhancing Solubility: Liposomes can encapsulate poorly water-soluble drugs like this compound, potentially increasing their bioavailability. []
- Targeted Delivery: Liposomes can be modified to target specific tissues or cells, potentially reducing off-target effects and improving drug efficacy. []
- Sustained Release: Liposomes can provide controlled release of the drug over time, potentially reducing dosing frequency and improving patient compliance. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[7-[2-Chloro-4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy]heptyl]-3-methyl-isoxazole](/img/structure/B1219954.png)
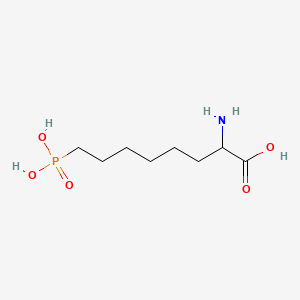
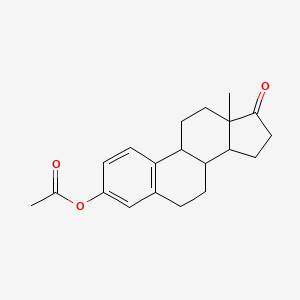
![N-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ylidene)amino]benzamide](/img/structure/B1219958.png)

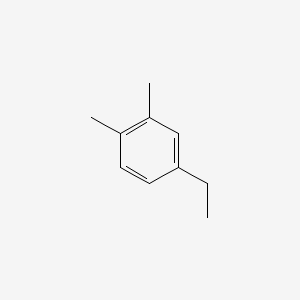
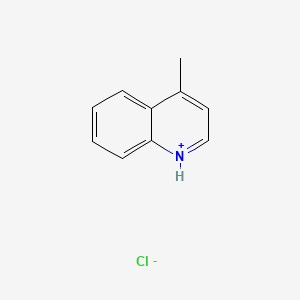


![Ethyl 7-amino-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1219969.png)


